molecular formula C18H17ClN4O2 B11046357 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11046357
M. Wt: 356.8 g/mol
InChI Key: FWGIRODKYRWEJC-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 1,2,3-Triazole Core: The synthesis begins with the formation of the 1,2,3-triazole core through a between an azide and an alkyne.

    Introduction of Benzyl Groups: The 4-chlorobenzyl and 4-methoxybenzyl groups are introduced through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.

    1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors, these compounds have different core structures but share some functional similarities.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-25-16-8-4-13(5-9-16)10-20-18(24)17-12-23(22-21-17)11-14-2-6-15(19)7-3-14/h2-9,12H,10-11H2,1H3,(H,20,24)

InChI Key

FWGIRODKYRWEJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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